molecular formula C20H18ClN3O4 B5653112 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B5653112
M. Wt: 399.8 g/mol
InChI Key: QQAGFXWCTQEKML-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with a chlorophenyl group and a dimethoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazinone core.

    Attachment of the Dimethoxyphenyl Acetamide Moiety: The final step involves the acylation of the pyridazinone derivative with 2,5-dimethoxyphenyl acetic acid or its derivatives under conditions such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyridazine derivatives exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7, T47-D, MDA-MB 231) with IC50 values ranging from 27.7 to 39.2 µM, while showing low toxicity on normal cells (IC50 > 100 µM) .

CompoundCell LineIC50 (µM)Toxicity on Normal Cells
Example CompoundMCF-727.7>100
Example CompoundT47-D39.2>100
Example CompoundMDA-MB 23135.0>100

COX Inhibition

Pyridazine derivatives have been explored as potential inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and cancer progression. In silico studies have shown that certain pyridazine compounds can bind effectively to the COX-2 active site, suggesting their potential as anti-inflammatory agents .

Case Study 1: Anticancer Efficacy

A study published in Molbank focused on the synthesis of a similar pyridazine derivative and its evaluation against human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly, supporting further exploration of their structure-activity relationship (SAR) .

Case Study 2: Inhibition of COX-2

Another study utilized molecular docking simulations to analyze the binding affinity of pyridazine derivatives to COX-2. The findings revealed that specific structural features were crucial for enhancing inhibitory activity, paving the way for designing more potent anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chlorophenyl and dimethoxyphenyl groups provides a distinct electronic environment that can affect its interaction with molecular targets and its overall stability.

Biological Activity

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by its molecular formula C22H20ClN3O4C_{22}H_{20}ClN_3O_4 and a molecular weight of approximately 457.9 g/mol. The presence of the chlorophenyl and dimethoxyphenyl groups contributes to its unique biological properties.

PropertyValue
Molecular FormulaC22H20ClN3O4
Molecular Weight457.9 g/mol
IUPAC NameThis compound

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its structural features suggest potential interactions with various biological targets, including:

  • Enzyme Inhibition : It may inhibit specific metabolic enzymes, thereby affecting biochemical pathways related to disease processes.
  • Receptor Modulation : The compound could interact with receptors involved in signaling pathways, potentially altering cellular responses.

Anticancer Activity

Studies have shown that derivatives of similar pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines.

A notable study demonstrated that certain pyridazine derivatives led to increased apoptosis in A549 lung cancer cells through caspase activation pathways . This suggests that our compound may share similar mechanisms of action.

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Research on related compounds has indicated efficacy against human adenovirus (HAdV), with specific analogues showing low micromolar potency and high selectivity indexes . This raises the possibility that our compound could also exhibit antiviral properties.

Case Studies

  • Anticancer Evaluation : A study focused on the synthesis and evaluation of pyridazine derivatives found that certain compounds directed tumor cells towards apoptotic pathways, suggesting a mechanism for anticancer activity . The relevance of this finding to our target compound lies in the structural similarities that may confer similar biological effects.
  • Enzyme Inhibition Studies : In vitro studies on acetophenone derivatives indicated effective inhibition of α-glycosidase and carbonic anhydrases, which are crucial in various metabolic processes . This suggests a potential pathway for our compound's action as an inhibitor in metabolic diseases.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-15-7-9-18(28-2)17(11-15)22-19(25)12-24-20(26)10-8-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAGFXWCTQEKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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